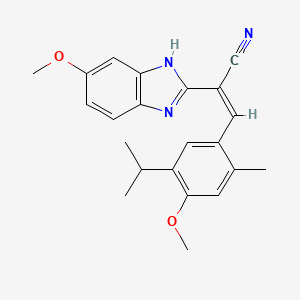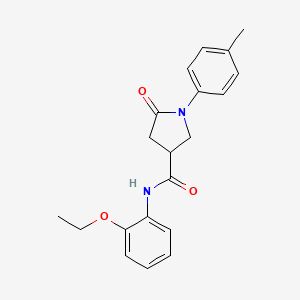
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane, also known as CPMD, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPMD is a diazepane derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively to understand its potential applications.
Mechanism of Action
The exact mechanism of action of 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is responsible for the regulation of neurotransmitter activity in the brain. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is thought to enhance the activity of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has several advantages as a research tool, including its ability to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane should focus on its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop new derivatives with improved pharmacological properties. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane may also have potential applications in the development of new materials, such as polymers and nanoparticles.
Synthesis Methods
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane is synthesized using a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then converted to an amide using ethylenediamine. The amide is then cyclized to form the diazepane ring, and the final product is obtained by acylation of the diazepane ring with methoxyacetic anhydride.
Scientific Research Applications
1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a potential candidate for the treatment of various neurological disorders. 1-(cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane has also been studied for its potential use as a scaffold for the development of new drugs.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[4-(2-methoxyacetyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-12-15(19)17-8-4-7-16(9-10-17)14(18)11-13-5-2-3-6-13/h2,5,13H,3-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHONJFZPAAQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-2-en-1-ylacetyl)-4-(methoxyacetyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![7-acetyl-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403059.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)

![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)